molecular formula C8H6BrClF2O B12300020 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol

2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol

Cat. No.: B12300020
M. Wt: 271.48 g/mol
InChI Key: NZNMSNWGMJAMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol is a chemical compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 4-bromo-2-chlorophenol with difluoroethanol under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of difluoroethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroacetaldehyde or 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroacetone.

    Reduction: Formation of 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: A related compound with similar halogen substitutions but lacking the difluoroethanol moiety.

    2,2-Difluoroethanol: A simpler compound with only the difluoroethanol structure.

Uniqueness

2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-ol is unique due to the combination of bromine, chlorine, and difluoroethanol groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C8H6BrClF2O

Molecular Weight

271.48 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenyl)-2,2-difluoroethanol

InChI

InChI=1S/C8H6BrClF2O/c9-5-1-2-6(7(10)3-5)8(11,12)4-13/h1-3,13H,4H2

InChI Key

NZNMSNWGMJAMKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(CO)(F)F

Origin of Product

United States

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